N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride
Description
N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. The compound features methyl substitutions at the N-1, C4, and C5 positions, with an amine group at C2 and a hydrochloride salt enhancing solubility. This structural configuration confers unique physicochemical properties, making it valuable in medicinal chemistry and industrial applications. The hydrochloride salt form improves stability and bioavailability, critical for pharmaceutical development .
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N,4,5-trimethyl-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-6-4-5-8-9(7(6)2)13-10(11-3)12-8;/h4-5H,1-3H3,(H2,11,12,13);1H |
InChI Key |
RBXNNLCTYHEQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)NC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Family
| Compound Name | Substituents | Key Differences vs. Target Compound | Biological/Chemical Impact | Reference |
|---|---|---|---|---|
| 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride | Methyl at N1, C5, C6 | Methyl groups at C5 and C6 instead of C4 and C5 | Altered lipophilicity and steric hindrance; may influence receptor binding selectivity | |
| 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide | Chlorine at C6, hydrobromide salt | Halogen substitution vs. methyl groups | Increased electrophilicity; potential for different reactivity (e.g., nucleophilic substitution) | |
| 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride | Methoxy at C5 | Methoxy (polar) vs. methyl (nonpolar) at C5 | Reduced lipophilicity; enhanced hydrogen-bonding capacity with biological targets | |
| 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride | Methyl at C4, C5 (imidazole core) | Lacks fused benzene ring (imidazole-only structure) | Reduced aromaticity and planarity; weaker π-π interactions in receptor binding |
Key Observations :
- Substituent Position : Methyl groups at N1, C4, C5 in the target compound create a distinct electronic environment compared to analogues with substitutions at C5/C6 (e.g., ). This impacts steric effects and molecular recognition .
- Halogen vs. Methyl : Chlorine in introduces electronegativity, altering reactivity and binding modes compared to the target’s methyl groups .
- Salt Form : Hydrochloride salts (target compound, ) generally enhance aqueous solubility over hydrobromide or freebase forms .
Physicochemical Properties and Bioavailability
Biological Activity
N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and inhibitor of various biological pathways. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. Studies have reported that compounds within this class demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3d | P. aeruginosa | 25 μg/mL |
| 3g | S. aureus | 62.5 μg/mL |
| 39c | E. coli | 200 μg/mL |
The compound 3d exhibited an MIC of 25 μg/mL against Pseudomonas aeruginosa, while 3g showed a MIC of 62.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like ampicillin and norfloxacin .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of VEGFR-2
In a study evaluating the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), compounds similar to N,4,5-trimethyl derivatives were shown to have potent inhibitory effects with IC50 values as low as 0.03 μM. This suggests that these compounds could serve as effective agents in cancer therapy by disrupting angiogenesis .
The biological activity of N,4,5-trimethyl derivatives is attributed to their ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives have been identified as inhibitors of key enzymes involved in cellular processes such as DNA gyrase and topoisomerase IV.
- Modulation of Signaling Pathways : Compounds have been shown to interfere with signaling pathways critical for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
